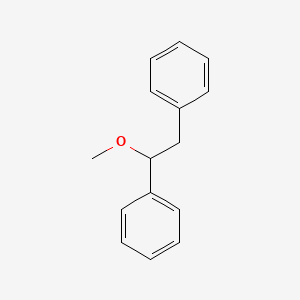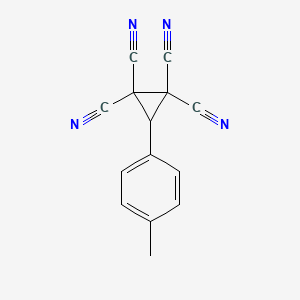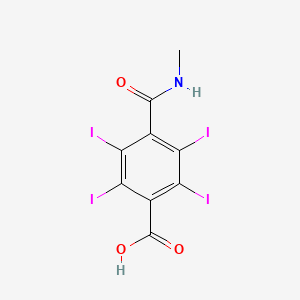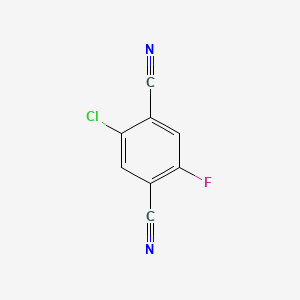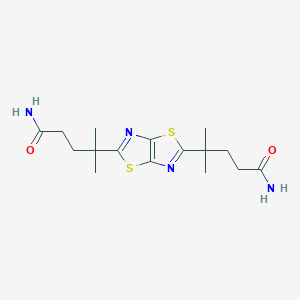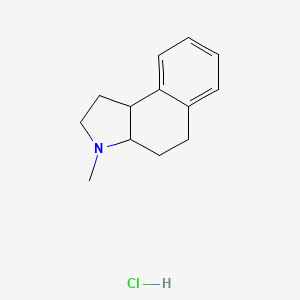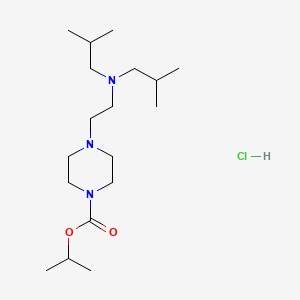![molecular formula C20H27N3 B14689191 9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene CAS No. 35257-60-4](/img/structure/B14689191.png)
9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene is a complex organic compound characterized by its unique pentacyclic structure.
Preparation Methods
The synthesis of 9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions under controlled conditions. Industrial production methods often involve the use of high-pressure reactors and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using palladium or platinum catalysts, resulting in the formation of saturated derivatives.
Scientific Research Applications
9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism. The compound’s unique structure allows it to bind selectively to certain enzymes and receptors, thereby exerting its effects .
Comparison with Similar Compounds
Compared to other similar compounds, 9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene stands out due to its stability and versatility. Similar compounds include:
- 9-ethyl-20-methyl-9,20-diazapentacyclo[11.7.0.0{2,10}.0{3,8}.0^{14,19}]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene
- 9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene
These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
35257-60-4 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene |
InChI |
InChI=1S/C20H27N3/c1-3-18-22-12-7-6-10-17(22)20-19-15(11-13-23(18)20)14-8-4-5-9-16(14)21(19)2/h4-5,8-9,17-18,20H,3,6-7,10-13H2,1-2H3 |
InChI Key |
IOBLAFXTZOAGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N2CCCCC2C3N1CCC4=C3N(C5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
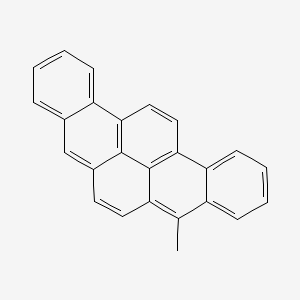
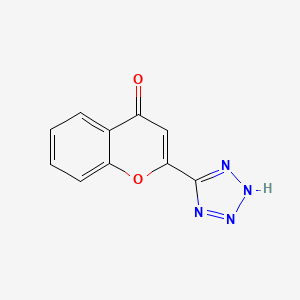
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
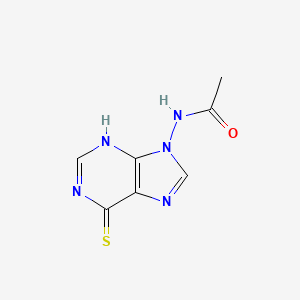
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
